Glycine, N-(vanillylthiocarbamoyl)-, butyl ester
Overview
Description
Glycine, N-(vanillylthiocarbamoyl)-, butyl ester is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.4 g/mol. This compound is a derivative of glycine, an amino acid, and is modified with a vanillylthiocarbamoyl group and a butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester typically involves the reaction of glycine tert-butyl ester hydrochloride with vanillylthiocarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(vanillylthiocarbamoyl)-, butyl ester can undergo various chemical reactions, including:
Oxidation: The vanillylthiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Glycine, N-(vanillylthiocarbamoyl)-, butyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester involves its interaction with specific molecular targets. The vanillylthiocarbamoyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The butyl ester group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Glycine tert-butyl ester hydrochloride: A precursor in the synthesis of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester.
Glycine methyl ester hydrochloride: Another ester derivative of glycine used in similar applications.
L-Alanine tert-butyl ester hydrochloride: A similar compound with an alanine backbone instead of glycine.
Uniqueness
This compound is unique due to the presence of the vanillylthiocarbamoyl group, which imparts specific chemical properties and biological activities not found in other glycine derivatives. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
butyl 2-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-4-7-21-14(19)10-17-15(22)16-9-11-5-6-12(18)13(8-11)20-2/h5-6,8,18H,3-4,7,9-10H2,1-2H3,(H2,16,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVOCBUNANFHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CNC(=S)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143978 | |
Record name | Glycine, N-(vanillylthiocarbamoyl)-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101516-99-8 | |
Record name | Glycine, N-(vanillylthiocarbamoyl)-, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101516998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(vanillylthiocarbamoyl)-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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